molecular formula C13H13ClFN3O B5425262 4-chloro-N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5425262
M. Wt: 281.71 g/mol
InChI Key: HBRIVMFDJCABKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various functional groups attached at specific positions on the ring. The presence of the nitrogen atoms in the ring, as well as the electronegative chlorine and fluorine atoms, would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could make it a potential candidate for reactions involving nucleophilic attack at the carbonyl carbon . The chloro and fluoro groups might also be susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and the potential for hydrogen bonding could result in a relatively high boiling point and solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in the development of pharmaceuticals . The specific mechanism of action would depend on the target molecule or pathway in the body.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, development of more efficient synthesis methods, or investigation of its physical and chemical properties .

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c1-18-12(11(14)8-17-18)13(19)16-7-6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRIVMFDJCABKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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